molecular formula C9H9N3O3 B13185603 Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate

Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B13185603
M. Wt: 207.19 g/mol
InChI Key: WZZYXAFWWHPUQS-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core. This structure combines a five-membered imidazole ring with a six-membered pyrimidine ring, substituted at positions 1 and 6 by a methyl ester and a methyl group, respectively.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 1-methyl-5-oxoimidazo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-11-3-4-12-7(13)6(8(14)15-2)5-10-9(11)12/h3-5H,1-2H3

InChI Key

WZZYXAFWWHPUQS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C1=NC=C(C2=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate

The synthesis of this compound typically involves the following steps:

  • Multicomponent Reactions : These reactions are common in the synthesis of imidazo[1,2-a]pyrimidine derivatives. They involve the simultaneous reaction of multiple starting materials in a single step, often leading to complex heterocyclic structures.

  • Condensation Reactions : These are crucial for forming the bicyclic structure of imidazo[1,2-a]pyrimidines. The process typically involves the reaction of amines with carbonyl compounds or their derivatives, followed by cyclization.

Analysis of Preparation Methods

Synthetic Method Description Advantages Disadvantages
Multicomponent Reactions Simultaneous reaction of multiple starting materials. High efficiency, fewer steps. Difficulty in controlling reaction conditions.
Condensation Reactions Formation of the bicyclic structure through cyclization. Well-established methods, high yields. Requires precise control over reaction conditions.
One-Pot Synthesis Single-step synthesis using 2-aminopyrimidine. Simplified process, reduced waste. Limited flexibility in modifying the structure.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Functional Group Position Reactivity Profile
Methyl esterC6Hydrolysis, transesterification, nucleophilic acyl substitution
KetoneC5Enolization, condensation reactions, nucleophilic addition
Methyl substituentC1Steric modulation of ring reactivity, electronic effects
Imidazo[1,2-a]pyrimidine core-Aromatic electrophilic substitution, cycloadditions

The compound’s bicyclic structure enhances π-electron delocalization, making it susceptible to electrophilic attacks at electron-rich positions (C3 and C7) .

Ester Hydrolysis and Derivatives Formation

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid, which serves as a precursor for further functionalization:

text
Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate + H2O (H+/OH−) → 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylic acid

Conditions :

  • Acidic : 6M HCl, reflux, 8–12 h (yield: 85–92%)

  • Basic : 2M NaOH, 60°C, 4 h (yield: 78–88%)

The carboxylic acid can be converted to:

  • Amides via coupling with amines (EDC/HOBt, DMF, RT).

  • Acid chlorides using SOCl₂ or PCl₅, enabling nucleophilic substitutions.

Nucleophilic Substitution at the C6 Position

The ester group participates in nucleophilic acyl substitutions with alcohols or amines:

text
Methyl ester + ROH (MeOH, EtOH) → Alkyl ester derivatives Methyl ester + NH2R → Amide derivatives (e.g., R = benzyl, phenyl)

Example : Reaction with benzylamine in THF at 60°C yields the corresponding benzamide (72% yield).

Cycloaddition and Ring Expansion Reactions

The electron-deficient pyrimidine ring engages in [3+2] cycloadditions with nitrile oxides or diazo compounds:

text
Imidazopyrimidine + Nitrile oxide → Isoxazolo-imidazopyrimidine hybrid

Conditions : Cu(I) catalysis, DCM, 25°C, 24 h (yield: 65–70%) .

Condensation Reactions via the Ketone Group

The C5 ketone undergoes condensation with hydrazines or hydroxylamines to form hydrazones or oximes:

text
Ketone + NH2NH2 → Hydrazone derivative Ketone + NH2OH → Oxime derivative

Applications : These derivatives serve as intermediates for synthesizing fused heterocycles like pyrazolo-imidazopyrimidines .

Ester Hydrolysis Mechanism

  • Base-Catalyzed :

    • Deprotonation of the ester carbonyl oxygen.

    • Nucleophilic attack by OH⁻ at the carbonyl carbon.

    • Formation of a tetrahedral intermediate, followed by elimination of methoxide.

  • Acid-Catalyzed :

    • Protonation of the ester carbonyl oxygen.

    • Nucleophilic attack by water, leading to cleavage of the ester bond.

Cycloaddition Pathway

The [3+2] cycloaddition proceeds via a concerted mechanism:

  • Coordination of the nitrile oxide to Cu(I).

  • Synergistic electron transfer between the imidazopyrimidine and nitrile oxide.

  • Formation of the isoxazoline ring with retention of stereochemistry .

Comparative Reactivity of Analogues

Compound Reactivity Difference
Methyl 7-methyl-5-oxo-...-carboxylateHigher electrophilicity at C7 due to methyl group
Methyl 5-oxo-7-isopropyl-...-carboxylateSteric hindrance reduces cycloaddition yields
1-Methyl derivative (this compound)Enhanced stability due to reduced ring strain at C1

Scientific Research Applications

Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate and related heterocycles:

Compound Core Structure Substituents Key Spectral Data Biological Activity Synthesis Yield
This compound Imidazo[1,2-a]pyrimidine 1-Me, 5-Oxo, 6-COOMe Not explicitly reported; IR likely shows C=O (1700 cm⁻¹), NMR: ester (δ ~3.8 ppm) Unknown; structurally similar compounds show antimicrobial/antitumor activity
Ethyl 3,7-biphenyl-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate (4a) Thiazolo[3,2-a]pyrimidine 3,7-Biphenyl, 5-Ph, 6-COOEt IR: C=O (1690 cm⁻¹), ¹H NMR: ester (δ ~4.2 ppm), MS: m/z 492 Antimicrobial activity against bacterial/fungal strains 53%
5H-Imidazo[1,2-a]azepine quaternary salts Imidazo[1,2-a]azepine Varied aryl and alkyl substituents ¹H/¹³C NMR: alkyl protons (δ 2.5–4.0 ppm), LC-MS confirmed molecular ions Broad-spectrum antibacterial/antifungal activity (15/18 compounds active) 58–85%
Methyl 5-(4-hydroxy-3-MeO-phenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 5-(4-hydroxy-3-MeO-Ph), 2-(4-MeO-benzylidene), 7-Me X-ray: Triclinic (P1), a = 6.8096 Å, R-factor = 0.069; hydrogen-bonding network Not reported; DHPM derivatives show antitumor/antihypertensive activity

Crystallographic and Hydrogen-Bonding Analysis

  • The crystal structure of Methyl 5-(4-hydroxy-3-MeO-phenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate (triclinic, P1) reveals a puckered thiazolo-pyrimidine ring (amplitude = 0.23 Å) and intermolecular hydrogen bonds (O–H···O, C=O···H–N) stabilizing the lattice . In contrast, imidazo[1,2-a]pyrimidines may exhibit planar or slightly puckered conformations depending on substituents .

Biological Activity

Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyrimidine class of compounds. Its structure includes a methyl group at position 1 and a carboxylate group at position 6, contributing to its biological activity. The compound's molecular formula is C₈H₈N₄O₃.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives. For instance:

  • In Vitro Studies : Research has shown that several derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study involving various imidazo derivatives, some compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Escherichia coli
7b0.30Pseudomonas aeruginosa

Anticancer Activity

Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their anticancer properties:

  • Cell Line Studies : A range of compounds has been tested against various cancer cell lines. For example, one study reported that certain derivatives exhibited IC₅₀ values ranging from 3.79 to 42.30 µM against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
CompoundCell LineIC₅₀ (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CHepG20.71

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as Aurora-A kinase with IC₅₀ values around 0.067 µM . This suggests potential for these compounds in targeted cancer therapies.

Case Studies

Several case studies highlight the effectiveness of this compound class:

  • Antimicrobial Efficacy : In a controlled study, a series of imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for antibacterial activity against clinical isolates. The findings indicated that specific substitutions on the imidazo ring significantly enhanced antimicrobial potency .
  • Anticancer Screening : A comprehensive screening of pyrazolo[1,5-a]pyrimidine derivatives revealed promising anticancer activity across multiple cell lines with varying mechanisms of action including apoptosis induction and cell cycle arrest .

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